molecular formula C7H6N2O2 B11923498 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid

Katalognummer: B11923498
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: XXCSPSOXTROCMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole ring system

Vorbereitungsmethoden

The synthesis of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Chemischer Reaktionen

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid can be compared with other similar compounds such as:

    Pyrrolo[2,3-b]pyrrole: This compound shares a similar core structure but lacks the carboxylic acid group.

    Pyrrolo[3,2-b]pyrrole-1,4-dione: This derivative has additional functional groups that confer different chemical properties.

Eigenschaften

Molekularformel

C7H6N2O2

Molekulargewicht

150.13 g/mol

IUPAC-Name

1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c10-7(11)5-3-4-1-2-8-6(4)9-5/h1-3,8-9H,(H,10,11)

InChI-Schlüssel

XXCSPSOXTROCMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=C1C=C(N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.